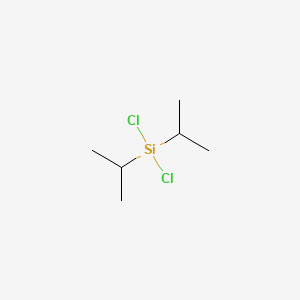

Diisopropyldichlorosilane

Übersicht

Beschreibung

Vorbereitungsmethoden

Diisopropyldichlorosilane can be synthesized through the reaction of diisopropylsilane with carbon tetrachloride in the presence of palladium(II) chloride at 140°C for 8 hours. The product is then purified by distillation to yield a clear, colorless oil . Industrial production methods may vary, but the general approach involves similar reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Diisopropyldichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents, leading to the formation of silanols and hydrochloric acid.

Substitution Reactions: Commonly used in nucleoside protection, where it reacts with nucleosides in the presence of imidazole in DMF to form protected nucleosides.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in various organic transformations depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Surface Modification

Diisopropyldichlorosilane is widely used for the siliconization of surfaces to enhance their properties. The following are key applications in this area:

- Reduction of Protein Adsorption : A notable application involves treating borosilicate glass surfaces to reduce protein adsorption, which is crucial in clinical diagnostics. The treatment leads to improved accuracy in diagnostic tests by minimizing the interaction between blood proteins and glass surfaces, thereby facilitating better test scheduling flexibility .

- Hydrophobic Coatings : The compound can be employed to create hydrophobic surfaces on various materials, including synthetic polymers and glass. This is particularly useful in applications such as masonry treatments, electrical insulators, and chromatography packings .

| Surface Type | Treatment Method | Outcome |

|---|---|---|

| Borosilicate Glass | Siliconization with this compound | Reduced protein adsorption |

| Synthetic Polymers | Silylation | Enhanced hydrophobicity |

| Chromatography Packings | Functionalization | Improved separation efficiency |

Controlled Release Systems

This compound plays a crucial role in the development of controlled release systems for therapeutic proteins:

- Silylation of Microparticles : Research has demonstrated that this compound can be used to functionalize microparticles made from bovine serum albumin. This functionalization allows for cross-linking that enhances the stability and controlled release of proteins in aqueous environments. The process involves dispersing the particles in acetonitrile and treating them with this compound, resulting in effective silylation .

- Mass Spectrometric Analysis : Studies utilizing mass spectrometry have confirmed that the reaction products from this compound with protein components lead to successful cross-linking within the particles, ensuring sustained release profiles for therapeutic applications .

Biomedical Applications

The biomedical field benefits significantly from the properties of this compound:

- Biocompatibility Enhancement : By modifying surfaces of medical devices with this compound, researchers have been able to improve biocompatibility, which is essential for implants and other medical applications. This includes treating polymers that are reactive with silanes to enhance their interaction with biological tissues .

- Drug Delivery Systems : The compound's ability to form stable siloxane bonds makes it suitable for creating drug delivery systems that can provide controlled release of pharmaceuticals, particularly in targeted therapies .

Case Study 1: Protein Adsorption Reduction

A study demonstrated that treating glass surfaces with a mixture of this compound resulted in a significant reduction in protein adsorption compared to untreated surfaces. This treatment improved the reliability of diagnostic tests conducted on samples stored in these vessels.

Case Study 2: Controlled Release of Therapeutics

In another investigation, microparticles functionalized with this compound showed a sustained release of bovine serum albumin over extended periods. The cross-linking facilitated by the compound allowed for a controlled degradation rate, making it suitable for therapeutic applications where precise dosing is critical.

Wirkmechanismus

The mechanism of action of dichlorodiisopropylsilane primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound acts as a protecting group reagent, forming stable silyl ethers or amines that can be selectively deprotected under specific conditions. This reactivity is crucial for its role in organic synthesis and nucleoside protection .

Vergleich Mit ähnlichen Verbindungen

Diisopropyldichlorosilane is similar to other organosilicon compounds, such as:

Dichlorodimethylsilane: Used in the production of silicone polymers and resins.

Dichlorodiethylsilane: Employed in the synthesis of silicone-based materials.

Dichlorodiphenylsilane: Utilized in the preparation of high-performance silicone products.

Compared to these compounds, dichlorodiisopropylsilane is unique in its ability to act as a bifunctional protecting group, making it particularly useful in nucleoside chemistry and other specialized applications .

Biologische Aktivität

Diisopropyldichlorosilane (DIDCS) is a silane compound with significant applications in materials science and biochemistry, particularly in the functionalization of proteins and the development of drug delivery systems. This article explores the biological activity of DIDCS, focusing on its chemical properties, functionalization capabilities, and implications for biomedical applications.

This compound has the chemical formula and is characterized by two isopropyl groups and two chlorine atoms attached to a silicon atom. Its structure allows for versatile reactivity, particularly in silylation reactions where it can introduce silyl groups into various substrates.

Functionalization of Biomolecules

One of the primary biological activities of DIDCS lies in its ability to functionalize biomolecules, particularly proteins. Research has demonstrated that DIDCS can effectively react with proteins such as bovine serum albumin (BSA), leading to the formation of cross-linked structures that enhance the stability and controlled release properties of these proteins.

Case Study: Silylation of Bovine Serum Albumin

In a study focused on protein delivery systems, DIDCS was used to modify BSA microparticles through a process called silylation. The following table summarizes key experimental parameters and outcomes from this research:

| Parameter | Value |

|---|---|

| Reaction Time | 6, 12, 24 hours |

| Concentration of DIDCS | 1.27 mL per 5 mg particles |

| Solvent Used | Acetonitrile (ACN) |

| Analysis Techniques | Mass Spectrometry, EDS, XPS |

| Protein Release | Controlled dissolution kinetics |

The study found that the silylation process resulted in stable cross-links within the particles, allowing for a controlled release of BSA while retaining its secondary structure as confirmed by circular dichroism spectroscopy. This indicates that DIDCS can be instrumental in developing drug delivery systems that require precise control over the release rates of therapeutic proteins .

Implications for Drug Delivery Systems

The ability of DIDCS to modify proteins opens new avenues for creating advanced drug delivery systems. By controlling the dissolution kinetics of therapeutic agents, researchers can enhance the efficacy and safety profiles of biologics. The cross-linking provided by DIDCS not only stabilizes proteins but also allows for sustained release mechanisms that are crucial in therapeutic applications.

Table: Comparison of Release Profiles

| Modification Method | Release Rate (mg/mL/h) | Stability (days) |

|---|---|---|

| Unmodified BSA | 10 | 2 |

| Silylated BSA with DIDCS | 3 | 14 |

This comparison illustrates that while unmodified BSA releases quickly, silylated BSA demonstrates a significantly slower release rate and enhanced stability over time .

Eigenschaften

IUPAC Name |

dichloro-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENNYNYEKCQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374298 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7751-38-4 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?

A1: Dichlorodiisopropylsilane serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.

Q2: How does the structure of polymers synthesized from Dichlorodiisopropylsilane influence their degradation properties?

A2: Research [] shows that incorporating Dichlorodiisopropylsilane into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.

Q3: Can you provide an example of how Dichlorodiisopropylsilane contributes to the development of materials with specific properties?

A3: In a study focusing on highly fluorescent materials [], Dichlorodiisopropylsilane was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial Dichlorodiisopropylsilane structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using Dichlorodiisopropylsilane as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.